molecular formula C10H15Cl3N4 B1669866 Dbo-83 CAS No. 95211-53-1

Dbo-83

Cat. No.: B1669866
CAS No.: 95211-53-1
M. Wt: 297.6 g/mol
InChI Key: FMBGHZXNKMHVDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DBO-83, also known as 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride, is a compound that acts as an agonist of nicotinic acetylcholine receptors. It exhibits significant anti-amnesic and antinociceptive activities . This compound has a molecular formula of C10H13ClN4·2HCl and a molecular weight of 297.61 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBO-83 involves the reaction of 3,8-diazabicyclo[3.2.1]octane with 6-chloro-3-pyridazine under specific conditions. The reaction typically occurs in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the compound. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

DBO-83 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction produces reduced forms of this compound .

Mechanism of Action

DBO-83 exerts its effects by acting as an agonist of nicotinic acetylcholine receptors. It binds to these receptors, particularly the α4β2 subtype, and activates them. This activation leads to the modulation of neurotransmitter release and subsequent physiological effects. The compound’s antinociceptive and anti-amnesic activities are mediated through the activation of these receptors and the subsequent signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of DBO-83

This compound is unique due to its high affinity for the α4β2 subtype of nicotinic acetylcholine receptors and its dual anti-amnesic and antinociceptive activities. Unlike some other compounds, this compound lacks appreciable activity at neuromuscular receptors, making it a more selective agonist .

Properties

IUPAC Name

3-(6-chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4.2ClH/c11-9-3-4-10(14-13-9)15-5-7-1-2-8(6-15)12-7;;/h3-4,7-8,12H,1-2,5-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBGHZXNKMHVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1N2)C3=NN=C(C=C3)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195211-53-1
Record name DBO-83
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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